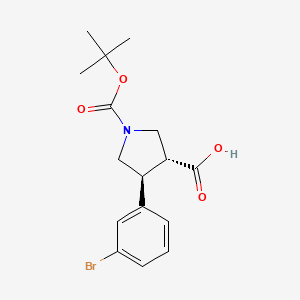

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

描述

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS: 1161787-83-2) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-bromophenyl substituent. Its molecular formula is C₁₆H₂₀BrNO₄, with a molecular weight of 370.24 g/mol . The Boc group enhances stability during synthetic processes, while the bromine atom on the phenyl ring provides opportunities for cross-coupling reactions (e.g., Suzuki-Miyaura) in pharmaceutical intermediate synthesis. The compound is typically used in research and development (R&D) for drug discovery, with bulk pricing available upon request (e.g., Accela Catalog ID: SY466686) .

属性

CAS 编号 |

959582-16-2 |

|---|---|

分子式 |

C16H20BrNO4 |

分子量 |

370.24 g/mol |

IUPAC 名称 |

4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20) |

InChI 键 |

WLZJBSBJNUMFEY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br |

规范 SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br |

同义词 |

4-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-3-pyrrolidinecarboxylic Acid; |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves several steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the pyrrolidine ring.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the bromophenyl group.

Reduction: Reduction reactions can be used to modify the bromophenyl group or reduce the carboxylic acid to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学研究应用

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the development of drugs targeting various diseases.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of (3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the Boc-protected amine allows for selective binding and reactivity with target molecules.

相似化合物的比较

Research Implications

- Synthetic Utility : The 3-bromophenyl group in the target compound facilitates cross-coupling reactions, whereas methoxy or trifluoromethyl analogs may prioritize electronic modulation for receptor binding .

- Biological Relevance : Piperidine derivatives (e.g., CAS: 652971-20-5) offer insights into ring size effects on bioactivity, relevant to CNS drug design .

- Commercial Viability : The para-bromophenyl isomer’s availability (3 suppliers) suggests industrial preference for specific substitution patterns .

生物活性

(3R,4S)-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as Boc-pyrrolidine derivative, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group, suggests diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

- Chemical Formula : C₁₆H₂₀BrNO₄

- Molecular Weight : 370.24 g/mol

- IUPAC Name : (3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

- PubChem CID : 44828618

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies have highlighted its potential in several areas:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The bromine substituent may enhance its lipophilicity and membrane permeability, facilitating its entry into bacterial cells.

- Anticancer Potential : Research indicates that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and death.

- Neuroprotective Effects : Some studies suggest that compounds similar to this pyrrolidine derivative may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Bromophenyl Group | Enhances lipophilicity and potential for receptor binding |

| Boc Group | Provides stability and protection during synthesis; influences pharmacokinetics |

| Chiral Center | Imparts specificity in biological interactions |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound inhibits the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 20 µM. Mechanistic studies revealed that treatment with the compound leads to increased levels of reactive oxygen species (ROS), suggesting a potential pathway for inducing apoptosis.

Research Findings

Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity. Modifications at the phenyl ring or variations in the Boc group have shown promising results in improving potency and selectivity against target enzymes or receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。